N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide - 680604-42-6

N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Catalog Number: EVT-2995615
CAS Number: 680604-42-6
Molecular Formula: C27H29ClN2O4
Molecular Weight: 480.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide, often referred to as CIQ in scientific literature [], is a synthetic organic compound belonging to the tetrahydroisoquinoline class []. It acts as a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), specifically those containing the GluN2C and GluN2D subunits [, ]. NMDARs are crucial for excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders [, ]. Therefore, CIQ serves as a valuable tool for investigating the role of specific NMDAR subtypes in physiological and pathological processes [].

Molecular Structure Analysis

While the provided papers do not present a detailed molecular structure analysis, they describe N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide as a tetrahydroisoquinoline derivative []. This suggests the presence of a core tetrahydroisoquinoline ring system substituted with various functional groups, including a chlorophenyl group, an ethylphenoxymethyl group, and methoxy groups. Further structural analysis would require computational modeling or spectroscopic techniques.

Mechanism of Action

N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide acts as a positive allosteric modulator of NMDARs containing GluN2C and GluN2D subunits [, ]. It binds to an allosteric site on these receptors, distinct from the glutamate and glycine binding sites, and enhances their response to agonist activation [, ]. This potentiation is selective for GluN2C/D-containing receptors, with no significant effect on receptors containing GluN2A or GluN2B subunits [, ]. While the precise binding site and mechanism of action remain to be fully elucidated, studies using chimeric receptors and mutagenesis suggest that CIQ interacts with the pore-forming region and associated linkers of GluN2C/D subunits [].

Applications
  • Investigating NMDAR Subtype-Specific Pharmacology: CIQ's selectivity for GluN2C/D-containing NMDARs makes it a valuable tool for dissecting the pharmacological properties of different NMDAR subtypes []. It allows researchers to isolate and study the specific contributions of GluN2C/D receptors in cellular and behavioral assays.
  • Elucidating the Role of GluN2C/D in Neurological Disorders: Given the involvement of NMDAR dysfunction in neurological disorders like schizophrenia and Parkinson's disease, CIQ has been utilized in animal models to investigate the potential therapeutic benefits of targeting GluN2C/D receptors [].

1. (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) [, ]

    Compound Description: CIQ is a selective PAM of NMDARs containing the GluN2C and GluN2D subunits. It exhibits no agonist activity on its own and shows no effect on NMDARs containing GluN2A and GluN2B subunits [, ]. Research utilizes CIQ to understand the role of specific NMDAR subtypes in various neurological conditions like fear learning, schizophrenia, and Parkinson's disease [].

    Relevance: CIQ serves as a crucial point of comparison due to its established activity as a GluN2C/GluN2D-selective NMDAR PAM. This selectivity makes it valuable for investigating the structure-activity relationships of related compounds, including N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide. Both compounds share the core tetrahydroisoquinoline scaffold, suggesting this structural feature is vital for their modulatory effects on NMDARs []. Variations in substituents attached to this core likely contribute to the observed differences in subunit selectivity and potency.

2. EU1180-55 and EU1180-154 []

    Compound Description: These are enantiomeric analogues derived from modifications to the tetrahydroisoquinoline scaffold of CIQ. The (S)-enantiomers of both compounds exhibit activity at NMDARs containing all four GluN subunits (GluN2A-D), a broader spectrum compared to CIQ. Conversely, the (R)-enantiomers primarily target GluN2C and GluN2D, mirroring CIQ's selectivity [].

    Relevance: EU1180-55 and EU1180-154 highlight how subtle structural alterations within this class of compounds can lead to significant shifts in NMDAR subtype selectivity. The differing activities of their enantiomers underscore the importance of stereochemistry in their interaction with NMDARs. Notably, the expanded subunit activity profile of (S)-EU1180-55 and (S)-EU1180-154, encompassing GluN2A-containing receptors, distinguishes them from CIQ and potentially broadens their therapeutic applications []. N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide, with its similar scaffold, could offer further insights into such structure-activity relationships.

Properties

CAS Number

680604-42-6

Product Name

N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

IUPAC Name

N-(4-chlorophenyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

Molecular Formula

C27H29ClN2O4

Molecular Weight

480.99

InChI

InChI=1S/C27H29ClN2O4/c1-4-18-5-11-22(12-6-18)34-17-24-23-16-26(33-3)25(32-2)15-19(23)13-14-30(24)27(31)29-21-9-7-20(28)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,29,31)

InChI Key

AZBMHCXSOUOMIL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.